(5S)-5-(difluoromethyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-(difluoromethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-1-2-4(9)8-3/h3,5H,1-2H2,(H,8,9)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSOJGVTADYSE-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5s 5 Difluoromethyl Pyrrolidin 2 One
Enantioselective Synthesis Approaches
The creation of the chiral center at the C5 position with the correct (S)-configuration is a critical aspect of synthesizing the target molecule. Chemists have developed several strategies to achieve high enantiopurity, including chiral pool synthesis, asymmetric catalysis, and kinetic resolution.
Chiral Pool Synthesis from Natural Precursors (e.g., Pyroglutamic Acid Derivatives)
Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, is a cornerstone for the asymmetric synthesis of many compounds. L-Pyroglutamic acid, a derivative of L-glutamic acid, is an ideal precursor for (5S)-configured 5-substituted pyrrolidinones due to its inherent (S)-stereochemistry at the C5 position. nih.gov The synthesis of 2-pyrrolidinone derivatives from L-pyroglutamic acid is a well-established strategy that preserves the stereochemical integrity of the starting material. morressier.com
The general approach involves the chemical manipulation of the carboxylic acid group at C5. A plausible synthetic route to (5S)-5-(difluoromethyl)pyrrolidin-2-one from L-pyroglutamic acid would proceed through several key transformations:
Reduction: The carboxylic acid of L-pyroglutamic acid is first reduced to a primary alcohol. This can be accomplished using reagents like borane complexes (e.g., BH₃·THF) or by converting the acid to an ester followed by reduction with agents such as lithium borohydride (LiBH₄). morressier.com
Oxidation: The resulting (5S)-5-(hydroxymethyl)pyrrolidin-2-one is then oxidized to the corresponding aldehyde, (5S)-5-formylpyrrolidin-2-one. This step can be achieved using a variety of mild oxidation protocols, such as Swern oxidation or Dess-Martin periodinane.
Difluorination: The final key step is the conversion of the aldehyde group to the difluoromethyl group. This transformation is typically achieved using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).
This pathway is highly efficient as it directly translates the chirality of the natural starting material to the final product, avoiding the need for chiral separation or an asymmetric induction step.
Asymmetric Catalysis in Pyrrolidinone Ring Formation
Asymmetric catalysis offers a powerful alternative for constructing the chiral pyrrolidinone ring with high enantioselectivity. These methods build the heterocyclic core from achiral or prochiral precursors using a chiral catalyst to control the stereochemical outcome. While not always starting from a pre-existing ring, these strategies are fundamental to modern asymmetric synthesis. nih.gov
One relevant approach is the catalytic asymmetric C–H insertion reaction. For example, rhodium(II) catalysts with chiral ligands can facilitate the intramolecular insertion of a carbene into a C-H bond to form the pyrrolidinone ring with high enantio- and diastereocontrol. nih.gov Another strategy involves the enantioselective intramolecular aza-Michael reaction, where a chiral catalyst, such as a phosphoric acid derivative, guides the cyclization of a precursor containing both an amine and an α,β-unsaturated ketone moiety to form the chiral pyrrolidinone structure. researchgate.net
A hypothetical catalytic route to the target compound could involve the cyclization of an open-chain precursor that already contains the difluoromethyl group. For instance, an asymmetric hydrogenation or cyclization of a γ-amino ester or acid bearing the difluoromethyl moiety could be catalyzed by a chiral transition metal complex to yield this compound.
Kinetic Resolution Techniques
Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. In the context of this compound, one could synthesize the racemic compound and then employ a kinetic resolution to isolate the desired (S)-enantiomer.
A dynamic kinetic resolution (DKR) process is particularly efficient. In DKR, the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. For example, a process could be designed where an enzyme or a chiral metal complex selectively acylates, hydrolyzes, or oxidizes one enantiomer of (±)-5-(difluoromethyl)pyrrolidin-2-one, leaving the other (ideally the (S)-enantiomer) unreacted and in high enantiomeric excess. A related strategy has been demonstrated for the stereoselective synthesis of chiral β-fluoro amines, where the chiral induction is achieved through the dynamic kinetic resolution of an α-fluorinated carbanion intermediate. acs.org
Difluoromethylation and Trifluoromethylation Reactions
The introduction of the difluoromethyl (CF₂H) group is a critical challenge in the synthesis of the target compound. This moiety is valued in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. beilstein-journals.orgacs.org Methodologies for its introduction can be broadly categorized into direct fluorination of a precursor or the installation of the entire CF₂H unit.
Direct Fluorination Methodologies
Direct fluorination involves the conversion of a pre-existing functional group, such as a methyl or methylene (B1212753) group, into a difluoromethyl group through the stepwise replacement of C-H bonds with C-F bonds. These methods are attractive for late-stage functionalization but often face challenges with selectivity and harsh reaction conditions. beilstein-journals.orgrsc.org
Potential direct fluorination strategies include:
Photocatalytic C-H Fluorination: This approach uses a photocatalyst, such as a decatungstate anion, to abstract a hydrogen atom from an unactivated C-H bond, followed by fluorine atom transfer from a source like N-fluorobenzenesulfonimide (NFSI). brittonsfu.comnih.gov Applying this to a precursor like (5S)-5-methylpyrrolidin-2-one could, in principle, yield the difluorinated product, though controlling the degree of fluorination (mono-, di-, or tri-) can be difficult.
Electrochemical C-H Fluorination: Anodic fluorination offers another route for C-H functionalization. nih.govacs.orgnih.gov By applying an electric current in the presence of a suitable fluoride (B91410) source, it is possible to selectively fluorinate C-H bonds, particularly those adjacent to heteroatoms. morressier.com The electrochemical fluorination of lactams has been demonstrated, making this a plausible, though challenging, method for this specific synthesis. acs.org
These direct methods are powerful but often require careful optimization to achieve the desired regioselectivity and to avoid over-fluorination to the trifluoromethyl group.
Introduction of Difluoromethyl Groups
A more common and often more controlled approach is the introduction of the difluoromethyl group as a single chemical unit. This can be achieved through various reactions involving difluorocarbene, radical difluoromethylation, or nucleophilic difluoromethylating agents.
Difluorocarbene Intermediates: Difluorocarbene (:CF₂) can be generated from precursors like fluoroform (CHF₃) or chlorodifluoromethane (CHF₂Cl) using a strong base. rsc.org The carbene can then react with a suitable nucleophile. For instance, the reaction of :CF₂ with the anion of a 5-hydroxypyrrolidinone derivative, followed by hydride migration, could potentially form the C-CF₂H bond. rsc.orgchemrevlett.com
Radical Difluoromethylation: A variety of reagents can generate the difluoromethyl radical (•CF₂H), which can then be added to a suitable substrate. nih.gov For example, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as DFMS, is a reagent that generates the •CF₂H radical under mild, open-flask conditions, making it suitable for adding to heteroarenes or other radical acceptors. rsc.org Photocatalytic methods can also be used to generate the •CF₂H radical from precursors like difluoromethyltriphenylphosphonium bromide for subsequent addition to alkenes and intramolecular cyclization to form difluoromethylated heterocycles like pyrrolidines. acs.orgnih.gov
Nucleophilic Difluoromethylation: Reagents that act as a source of the difluoromethyl anion ("CF₂H⁻") can be added to electrophiles like aldehydes or imines. While the "CF₂H⁻" anion itself is unstable, synthons have been developed. For example, combining a Brønsted superbase with a Lewis acid allows for the deprotonation of difluoromethyl arenes (Ar-CF₂H) to generate reactive Ar-CF₂⁻ synthons that can react with various electrophiles. acs.org Similarly, stereoselective nucleophilic addition of a difluoromethyl sulfoximine reagent to imines has been developed for the synthesis of chiral difluoromethylated compounds. chinesechemsoc.org
The choice of method depends on the specific precursor available and the desired reaction conditions. A summary of common difluoromethylation reagents and their typical application is presented below.
| Reagent/Precursor | Reactive Species | Typical Application | Reference |
|---|---|---|---|
| Diethylaminosulfur trifluoride (DAST) | Fluorinating Agent | Deoxofluorination of aldehydes | General Knowledge |
| Fluoroform (CHF₃) + Base | Difluorocarbene (:CF₂) | Reaction with nucleophiles (e.g., phenols, malonates) | rsc.org |
| Zn(SO₂CF₂H)₂ (DFMS) + Initiator | Difluoromethyl Radical (•CF₂H) | Direct difluoromethylation of heteroarenes | rsc.org |
| Difluoromethyltriphenylphosphonium bromide + Photocatalyst | Difluoromethyl Radical (•CF₂H) | Oxy-difluoromethylation of alkenes | acs.orgnih.gov |
| (R)-2-Pyridyl difluoromethyl sulfoximine + Base | Nucleophilic CF₂H synthon | Stereoselective addition to carbonyls and imines | chinesechemsoc.org |
Introduction of Trifluoromethyl Groups
While the target compound features a difluoromethyl group, the strategies for introducing trifluoromethyl (CF3) groups are highly relevant and often adaptable. The CF3 group is a common bioisostere for methyl and other alkyl groups, and its incorporation can lead to enhanced biological activity.
A prominent strategy for creating 2-trifluoromethyl pyrrolidines involves a formal (3+2)-annulation via an organocatalytic asymmetric Michael addition followed by reductive cyclization. acs.org This approach utilizes the addition of 1,1,1-trifluoromethylketones to nitroolefins, catalyzed by a chiral organocatalyst, to generate γ-nitro carbonyl intermediates with high diastereo- and enantioselectivity. acs.org Subsequent catalytic hydrogenation of the nitro group leads to intramolecular cyclization, stereoselectively forming the pyrrolidine (B122466) ring with three contiguous stereocenters. acs.org
Another approach involves the enantioselective intramolecular aza-Michael reaction of α-trifluoromethyl acrylamides. nih.govacs.org Catalyzed by a chiral phosphoric acid, this reaction can produce trifluoromethylated pyrrolidines in excellent yield and with high enantiomeric excess (ee). nih.govacs.org This method establishes the critical C5-stereocenter while incorporating the fluorinated substituent.
Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency, atom economy, and operational simplicity by constructing complex molecular architectures in a single pot. nih.gov
A novel cascade reaction for synthesizing functionalized pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane diesters under basic conditions. acs.orgnih.govnih.gov This one-pot process proceeds through three distinct steps: a nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer from the resulting enolate, and a final lactam formation to yield the pyrrolidinone scaffold. acs.orgnih.gov This method is notable for being metal-free and scalable. acs.org
Another cascade approach utilizes enynal-derived zinc carbenoids, which undergo an N-H insertion followed by an intramolecular aldol (B89426) reaction. This domino process, catalyzed by zinc chloride, produces highly functionalized pyrrolidines with excellent diastereoselectivity. rsc.org Cascade reactions are particularly advantageous as they minimize waste and reduce the need for purification of intermediates. rsc.org
| Reaction Type | Key Steps | Catalyst | Advantages |
| Smiles-Truce Cascade acs.orgnih.gov | Nucleophilic ring-opening, Smiles-Truce aryl transfer, Lactam formation | Base (e.g., KOt-Bu) | Metal-free, operationally simple, scalable |
| Zinc Carbenoid Cascade rsc.org | N-H insertion, Intramolecular aldol reaction | ZnCl2 | High diastereoselectivity, mild conditions |
| Asymmetric MCR nih.gov | Lewis acid-promoted reaction of dihydrofuran, imino ester, and silane | TiCl4 | Constructs three stereocenters in one pot |
Organocatalytic and Metal-Catalyzed Synthetic Routes
Both organocatalysis and transition metal catalysis provide powerful tools for the enantioselective synthesis of the pyrrolidinone core.
Transition Metal-Mediated Cyclization and Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic systems. Palladium-catalyzed cyclization reactions have been effectively used to synthesize substituted pyrrolidines. acs.org These reactions often proceed with high efficiency and selectivity.
More recently, relay catalytic systems combining a transition metal with a Lewis base have emerged as a powerful strategy. For instance, a system featuring silver acetate and a chiral pyrrolidinopyridine (PPY) catalyst has been successfully applied to the cycloisomerization/(2+3) cycloaddition of enynamides. nih.gov This dual catalytic approach allows for the efficient and highly stereoselective synthesis of complex spirocyclic systems containing the pyrrolidine motif. nih.gov
Organocatalytic Approaches to Chiral Pyrrolidinones
Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has become an indispensable tool for synthesizing enantiomerically pure compounds. The pyrrolidine scaffold itself is a privileged motif in many highly effective organocatalysts, such as proline and its derivatives. mdpi.comnih.gov
Diarylprolinol silyl ethers are particularly efficient organocatalysts for a wide range of reactions, including the asymmetric Michael addition of aldehydes to nitroolefins. nih.gov This reaction is key for building the carbon skeleton required for many substituted pyrrolidines, establishing the stereochemistry with high fidelity. nih.gov The development of new pyrrolidine-based organocatalysts is an active area of research, with a focus on tuning the catalyst structure to achieve higher yields and enantioselectivities for specific transformations. nih.govrsc.orgnih.gov Highly enantioselective tandem reactions between 2-acylaminomalonates and α,β-unsaturated aldehydes, for example, provide a direct route to 5-hydroxypyrrolidines, which are precursors to substituted prolines. ku.ac.ae
| Catalysis Type | Catalyst Example | Key Reaction | Stereocontrol |
| Transition Metal | Silver acetate / chiral PPY nih.gov | Cycloisomerization / (2+3) Cycloaddition | High dr and ee |
| Organocatalysis | Diarylprolinol silyl ether nih.gov | Michael addition | High ee |
| Organocatalysis | Chiral Phosphoric Acid nih.gov | Intramolecular aza-Michael | High ee |
Total Synthesis of Complex Molecules Incorporating the Pyrrolidinone Core
The pyrrolidinone ring is a central feature in a vast number of biologically active natural products, making their total synthesis a significant objective for organic chemists. nih.govresearchgate.netresearchgate.net These synthetic endeavors not only provide access to rare and valuable compounds for biological evaluation but also drive the development of new synthetic methodologies. europa.eu
The total synthesis of various alkaloids often relies on the strategic construction of a pyrrolidinone or pyrrolidine core. nih.govorganic-chemistry.org For example, a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines has been developed for the stereoselective synthesis of pyrrolidine and piperidine alkaloids. organic-chemistry.org This strategy has been successfully applied to the total synthesis of natural products like (+)-solenopsins and the formal synthesis of (±)-bgugaine. organic-chemistry.org
Furthermore, pyrrole and its derivatives serve as versatile starting materials for accessing polycyclic alkaloids that contain the pyrrolidinone motif, including those in the Aspidosperma and Stemona families. nih.govresearchgate.net These syntheses highlight the importance of robust and stereocontrolled methods for constructing the fundamental pyrrolidinone core, which is later elaborated to the complex final target molecule.
Chemical Reactivity and Derivatization of the Pyrrolidinone Core
Functional Group Interconversions and Transformations
The pyrrolidinone core of (5S)-5-(difluoromethyl)pyrrolidin-2-one is amenable to a variety of chemical modifications at its key functional groups. These transformations allow for the synthesis of a diverse range of derivatives by altering the lactam nitrogen, the carbonyl group, and the difluoromethyl side chain.
Modifications at the Lactam Nitrogenresearchgate.net
The secondary amine within the lactam ring serves as a key site for functionalization, most commonly through N-alkylation and N-acylation reactions. These modifications are fundamental for introducing a wide array of substituents, thereby altering the molecule's steric and electronic properties.
N-Alkylation: The nitrogen atom can be alkylated under various conditions. A prominent method involves the reductive N-alkylation of the precursor, glutamic acid, followed by cyclization. For instance, glutamic acid can react with various carbonyl compounds (aldehydes and ketones) in the presence of a palladium catalyst to yield N-mono-alkylated derivatives, which subsequently cyclize to form N-alkyl-2-pyrrolidones. rsc.org This strategy provides a bio-based route to N-substituted pyrrolidinones. Due to the nucleophilicity of the pyrrolidine (B122466) nitrogen, it is a primary position for substitutions, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov
N-Acylation: Acylation of the lactam nitrogen introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. In multi-step syntheses involving pyrrolidin-2-one intermediates, N-acylation is a common strategy. For example, a Ugi reaction followed by nucleophilic substitution can produce pyrrolidin-2-one intermediates, which are then subjected to N-acylation as part of a sequence to construct more complex heterocyclic systems like pyrrolopiperazine-2,6-diones. nih.govresearchgate.net
The general conditions for these transformations are summarized in the table below, based on analogous reactions with related pyrrolidinone structures.
| Transformation | Reagents and Conditions | Product Type | Reference |
| Reductive N-Alkylation | Carbonyl Compound (R¹R²C=O), Pd/Al₂O₃, H₂; followed by thermal cyclization | N-alkyl-5-(difluoromethyl)pyrrolidin-2-one | rsc.org |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Cs₂CO₃), Acetonitrile | N-acyl-5-(difluoromethyl)pyrrolidin-2-one | nih.govresearchgate.net |
Reactions at the Carbonyl Group
The lactam carbonyl group is a versatile functional handle for various nucleophilic addition and substitution-type reactions. youtube.comlibretexts.orgshemmassianconsulting.com Its reactivity allows for ring-opening, reduction to the corresponding amine, or conversion to other functional groups, significantly expanding the synthetic utility of the pyrrolidinone scaffold.
Reduction: The carbonyl can be reduced to a methylene (B1212753) group, converting the lactam to the corresponding pyrrolidine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is fundamental in the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid derivatives. researchgate.net
Conversion to Thiolactam: The carbonyl oxygen can be replaced with sulfur to form a thiolactam using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thiolactams are valuable intermediates themselves, for instance, in Eschenmoser ring contraction reactions to generate different heterocyclic systems. researchgate.net
Addition of Organometallic Reagents: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl group. While this can lead to ring-opened products, under controlled conditions it can generate hemiaminals or enamines after dehydration, which are precursors to N-acyliminium ions for further functionalization. researchgate.netksu.edu.sa
The table below outlines key transformations at the carbonyl group.
| Transformation | Reagents and Conditions | Intermediate/Product Type | Reference |
| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄), THF | (S)-2-(difluoromethyl)pyrrolidine | researchgate.net |
| Thionation | Lawesson's Reagent or P₄S₁₀, Toluene, heat | (5S)-5-(difluoromethyl)pyrrolidine-2-thione | researchgate.net |
| Nucleophilic Addition | Organometallic Reagents (e.g., RMgX), THF | Ring-opened amino ketone or hemiaminal | researchgate.netksu.edu.sa |
Transformations of the Difluoromethyl Moiety
The difluoromethyl (CF₂H) group is not merely a stable substituent; its unique electronic properties allow for specific chemical transformations. It is considered a lipophilic bioisostere of hydroxyl or thiol groups and can engage in weak hydrogen bonding. researchgate.net
C-H Functionalization: The hydrogen atom of the CF₂H group is not typically acidic enough for easy deprotonation. However, radical-based difluoromethylation methods have become a prominent strategy for constructing C-CF₂H bonds on heterocyclic systems. nih.govrsc.orgresearchgate.net Conversely, transformations of an existing CF₂H group often involve harsh conditions or specific activation.
Conversion to Carbonyl or Carboxyl Groups: While challenging, the conversion of a difluoromethyl group to a carbonyl group (aldehyde) or a carboxylic acid can be achieved under oxidative conditions, often involving strong acids or bases at elevated temperatures, which may not be compatible with the lactam functionality.
C-F Bond Activation: More advanced methods involve the activation of the C-F bonds. For example, frustrated Lewis pairs (FLPs) have been shown to selectively activate C-F bonds in CF₂H-containing compounds, leading to the formation of pyridinium (B92312) and phosphonium (B103445) salts that can undergo further transformations. This approach allows for the incorporation of other functional groups.
Research into the reactivity of the CF₂H group is ongoing, with many modern synthetic methods focusing on its introduction rather than its transformation. nih.govmorressier.com However, its potential for modification represents an emerging area of interest in medicinal chemistry. lookchem.com
Stereocontrolled Functionalization of the Pyrrolidinone Ring
The chiral center at the C5 position, bearing the difluoromethyl group, exerts significant stereochemical control over subsequent functionalization reactions on the pyrrolidinone ring. This allows for the diastereoselective introduction of new substituents at other positions.
Stereoselective Alkylation and Arylation
The introduction of alkyl or aryl groups onto the pyrrolidinone ring can be achieved with a high degree of stereocontrol, primarily by generating a chiral enolate or an N-acyliminium ion intermediate.
Alkylation at C3/C4: Drawing parallels from the well-studied chemistry of pyroglutamic acid, alkylation at the C3 and C4 positions can be directed by the existing stereocenter at C5. The generation of an enolate, typically using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide), allows for the introduction of substituents. The facial selectivity of the electrophilic attack is influenced by the C5 substituent, which directs the incoming group to the less sterically hindered face, often leading to a high diastereomeric excess.
Functionalization at C5: While the C5 position is already substituted, further modification is possible through the generation of a cyclic N-acyliminium ion from a 5-hydroxy-2-pyrrolidinone precursor. These electrophilic intermediates can be trapped by a wide range of nucleophiles, including organozinc reagents, to afford 5-substituted-2-pyrrolidinones. scispace.comresearchgate.net This method allows for the diastereoselective synthesis of cis- and trans-2,5-disubstituted pyrrolidines. researchgate.net
The following table presents examples of stereoselective alkylation based on related systems.
| Position | Method | Reagents and Conditions | Diastereoselectivity | Reference |
| C4 | Enolate Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Good to excellent (trans favored) | researchgate.netresearchgate.net |
| C5 | N-Acyliminium Ion Trapping | 5-OH precursor, BF₃·OEt₂, Organozinc reagent | High | scispace.comresearchgate.net |
Directed Hydroxylation and Amination
The direct functionalization of C-H bonds is a powerful strategy for introducing hydroxyl and amino groups onto the pyrrolidinone ring with high regio- and stereoselectivity. These methods often rely on directing groups or specific catalysts to control the site of reaction.
Directed Hydroxylation: The introduction of a hydroxyl group can be achieved through various methods. A one-pot photoenzymatic synthesis has been reported for the creation of N-Boc-3-hydroxypyrrolidine. This process involves a regioselective photochemical oxyfunctionalization to generate the 3-keto intermediate, followed by a stereoselective biocatalytic reduction. nih.gov This chemo-biocatalytic approach provides optically pure products under mild conditions.
Directed Amination: Intramolecular C-H amination is a robust method for synthesizing substituted pyrrolidines. researchgate.netorganic-chemistry.orgresearchgate.net These reactions can be catalyzed by various transition metals, such as rhodium, iridium, palladium, or iron. acs.orgacs.orgnih.gov For example, iron dipyrrin (B1230570) complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov Biocatalytic approaches using engineered cytochrome P450 enzymes have also been developed for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. acs.org These methods leverage nitrene insertion into a C-H bond, with the stereochemical outcome often controlled by the catalyst's chiral environment.
| Functionalization | Method | Catalyst/Reagents | Selectivity | Reference |
| Hydroxylation (C3) | Photoenzymatic | Photochemical oxidation; Ketoreductase (KRED) | Regio- and Stereoselective (>99% ee) | nih.gov |
| Amination (C2/C5) | Intramolecular C-H Amination | Iron dipyrrin complexes, Aliphatic azides | Diastereoselective (syn favored) | nih.gov |
| Amination (C2/C5) | Biocatalytic C-H Amination | Engineered Cytochrome P450, Aliphatic azides | Enantioselective | acs.org |
Annulation and Ring System Expansion/Contraction
The pyrrolidinone ring system is a versatile template for the construction of more complex, fused, and spirocyclic bicyclic systems through annulation reactions. These transformations typically involve leveraging the reactivity of the lactam's carbonyl group or the adjacent methylene positions. For instance, condensation reactions at the C3 position, followed by cyclization, can lead to the formation of fused five- or six-membered rings. While specific examples for this compound are not extensively documented, general strategies applied to pyroglutamic acid derivatives suggest that annulation is a feasible pathway for creating novel bicyclic structures incorporating the difluoromethyl moiety.
Ring expansion and contraction reactions of the pyrrolidinone core represent advanced strategies for skeletal diversification. Ring expansion of five-membered lactams can be achieved through various methods, including Beckmann or Schmidt rearrangements of precursor ketones, or via nucleophile-mediated ring-opening followed by recyclization. These methods could potentially transform the 5-(difluoromethyl)pyrrolidinone into six- or seven-membered nitrogen-containing heterocycles, such as piperidinones or azepanones. Conversely, ring contraction, while less common for pyrrolidinones, can be envisioned through photochemical rearrangements or specific oxidative cleavage and rearrangement sequences. The presence of the difluoromethyl group might influence the regioselectivity and efficiency of these skeletal transformations due to its steric and electronic properties.
Table 1: Potential Ring System Transformations of the Pyrrolidinone Core
| Transformation Type | General Reactants/Conditions | Potential Product from this compound |
|---|---|---|
| Annulation | Aldehydes/Ketones, Base or Acid Catalysis | Fused bicyclic lactams (e.g., indolizidinones) |
| Ring Expansion | Rearrangement precursors (e.g., ketoximes), Acid | (Difluoromethyl)-substituted piperidinones or azepanones |
| Ring Contraction | Photochemical conditions, Oxidative reagents | Substituted azetidines or other four-membered rings |
Chiral Auxiliary and Ligand Applications
The inherent chirality of this compound, derived from (S)-pyroglutamic acid, makes it a valuable scaffold in asymmetric synthesis. The pyrrolidinone framework is a well-recognized "chiral pool" starting material.
As a Chiral Auxiliary: Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction. The auxiliary is then removed to yield an enantiomerically enriched product. Pyrrolidinone derivatives, such as those used in Evans' asymmetric aldol (B89426) reactions, have proven highly effective. In the case of this compound, the lactam nitrogen can be acylated with a prochiral substrate. The stereocenter at C5, bearing the difluoromethyl group, would then exert stereocontrol over subsequent reactions, such as enolate alkylation or aldol additions, by sterically shielding one face of the reactive intermediate. The efficiency of the stereochemical induction would depend on the conformational rigidity of the N-acyl derivative and the effective steric bulk of the difluoromethyl group. After the desired transformation, the auxiliary can be cleaved, typically via hydrolysis or reduction, and potentially recycled.
In Chiral Ligand Synthesis: The pyrrolidine scaffold is a cornerstone in the design of privileged chiral ligands for asymmetric catalysis. researchgate.net Famous examples include prolinol-derived ligands used in a vast array of metal-catalyzed reactions. This compound can serve as a precursor for novel chiral ligands. The lactam carbonyl can be reduced to a methylene group, and the nitrogen can be functionalized to create bidentate or tridentate ligands. For example, reduction of the lactam followed by N-alkylation with a coordinating group (e.g., a diphenylphosphino or pyridyl moiety) would generate P,N or N,N-type ligands. The C5-(difluoromethyl) group would be an integral part of the ligand's chiral environment, influencing the enantioselectivity of catalytic processes such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions by modifying the steric and electronic properties of the catalyst's coordination sphere.
Table 2: Research Findings on Pyrrolidine-Based Asymmetric Synthesis
| Application | Key Structural Feature | Typical Reaction | Potential Advantage of CF₂H Group |
|---|---|---|---|
| Chiral Auxiliary | N-Acyl derivative | Enolate Alkylation, Aldol Addition | Enhanced facial shielding, altered electronics |
| Chiral Ligand | Reduced pyrrolidine backbone | Asymmetric Hydrogenation, C-C Coupling | Fine-tuning of ligand steric/electronic parameters |
Applications of 5s 5 Difluoromethyl Pyrrolidin 2 One As a Synthetic Building Block
Construction of Advanced Organic Intermediates
(5S)-5-(difluoromethyl)pyrrolidin-2-one serves as a crucial starting material for the synthesis of more complex and functionally rich organic intermediates. The presence of the difluoromethyl group at a stereocenter offers a unique combination of steric and electronic properties that can be exploited in subsequent chemical transformations. The lactam ring of the pyrrolidinone can be activated or modified in various ways. For instance, the nitrogen atom can be functionalized through alkylation, acylation, or arylation reactions, introducing a wide range of substituents. The carbonyl group can also undergo reduction or participate in addition reactions.
The difluoromethyl group itself is relatively stable but can influence the reactivity of adjacent functional groups. Its electron-withdrawing nature can affect the acidity of the N-H proton and the reactivity of the carbonyl group. Synthetic chemists can leverage these properties to achieve selective transformations at other positions of the pyrrolidinone ring. The chirality of the C5 position is often preserved throughout these synthetic sequences, making it a valuable building block for the asymmetric synthesis of advanced intermediates.
Precursors for Complex Heterocyclic Systems
The pyrrolidinone ring in this compound is a versatile precursor for the construction of more complex heterocyclic systems. Through ring-opening, ring-expansion, or annulation reactions, a variety of bicyclic and polycyclic frameworks can be accessed. For example, reduction of the lactam followed by further functionalization can lead to substituted pyrrolidines, which are core structures in many natural products and pharmaceuticals.
Furthermore, the pyrrolidinone can be used as a diene or dienophile in cycloaddition reactions, leading to the formation of fused ring systems. The difluoromethyl group can play a role in directing the stereochemical outcome of these reactions. The strategic manipulation of the functional groups on the pyrrolidinone ring allows for the synthesis of a diverse array of complex heterocyclic structures that would be challenging to access through other synthetic routes.
Role in the Synthesis of Scaffolds with Potential Biological Relevance (non-clinical focus)
The pyrrolidinone scaffold is a common feature in molecules with interesting biological activities. The incorporation of a difluoromethyl group can enhance properties such as metabolic stability and binding affinity.
Pyrrolidinone-Based Scaffolds in Lead Compound Discovery
In the context of lead compound discovery, this compound provides a valuable starting point for the generation of compound libraries. By systematically modifying the pyrrolidinone core, chemists can explore the structure-activity relationships of new chemical entities. The difluoromethyl group serves as a key pharmacophore that can interact with biological targets through hydrogen bonding or dipole-dipole interactions. The stereochemistry at the C5 position is crucial for defining the three-dimensional shape of the molecule, which in turn influences its interaction with protein binding sites.
| Scaffold Modification | Synthetic Strategy | Potential Application |
| N-Alkylation | Reaction with various alkyl halides | Exploration of hydrophobic pockets in binding sites |
| C3-Functionalization | Enolate chemistry | Introduction of additional diversity elements |
| Ring-opening | Hydrolysis or reduction | Access to linear difluoromethylated amines |
Derivatization for Structure-Reactivity Relationship Studies (non-biological target related)
The derivatization of this compound is also of interest for fundamental studies of structure-reactivity relationships. By introducing different substituents at various positions on the pyrrolidinone ring, it is possible to systematically investigate how these changes affect the chemical reactivity of the molecule. For example, the effect of N-substitution on the rate of hydrolysis of the lactam can be studied. Similarly, the influence of substituents on the conformational preferences of the five-membered ring can be analyzed using spectroscopic techniques. These studies provide valuable insights into the fundamental chemical properties of difluoromethylated pyrrolidinones, which can inform the design of new catalysts or functional molecules.
Contributions to Materials Science and Polymer Chemistry
The unique properties of fluorinated compounds make them attractive for applications in materials science. The incorporation of this compound into larger molecular architectures can lead to materials with tailored properties.
Incorporation into Polymeric Architectures (e.g., Polyvinylpyrrolidone analogues)
Polyvinylpyrrolidone (PVP) is a widely used polymer with applications in various fields. The synthesis of PVP analogues incorporating this compound as a monomeric unit could lead to new polymers with modified properties. The difluoromethyl group would be expected to increase the hydrophobicity and thermal stability of the resulting polymer. Such materials could find applications as specialty coatings, membranes, or in biomedical devices where controlled surface properties are important. The synthesis of these polymers could be achieved through the polymerization of N-vinyl-(5S)-5-(difluoromethyl)pyrrolidin-2-one, which would first need to be synthesized from the parent lactam.
| Polymer Property | Expected Influence of Difluoromethyl Group |
| Solubility | Decreased water solubility, increased solubility in organic solvents |
| Thermal Stability | Increased due to the strength of the C-F bond |
| Surface Energy | Lowered surface energy, leading to hydrophobic and oleophobic properties |
Applications in Battery Technologies (e.g., as polymer binders)
A comprehensive search of scientific literature and patent databases did not yield any specific research or applications of This compound as a polymer binder in battery technologies.
The field of battery technology, particularly for lithium-ion batteries, heavily relies on polymer binders to maintain the mechanical integrity of the electrodes. researchgate.netstanford.edu The binder ensures that the active material and conductive additives adhere to the current collector, which is crucial for the battery's performance and longevity. researchgate.net
The most commonly used binder in the industry is polyvinylidene fluoride (B91410) (PVDF). stanford.eduwise-materials.org However, due to environmental concerns associated with its processing, which requires the use of the toxic solvent N-methyl-2-pyrrolidone (NMP), there is significant research into developing alternative, more sustainable, and higher-performance binders. mdpi.comjku.at
Mechanistic Investigations of Reactions Involving 5s 5 Difluoromethyl Pyrrolidin 2 One
Reaction Pathway Elucidation for Synthesis and Derivatization
The synthesis of chiral 5-substituted pyrrolidin-2-ones, or γ-lactams, can be achieved through various synthetic routes, with the most common being the cyclization of γ-amino acids or the asymmetric functionalization of γ-lactam precursors. The elucidation of the precise reaction pathway for forming (5S)-5-(difluoromethyl)pyrrolidin-2-one involves understanding the sequence of bond-forming and bond-breaking events, as well as the nature of any intermediates.
One plausible synthetic pathway involves the asymmetric hydrogenation of a prochiral γ-difluoroalkyl-α,β-unsaturated-γ-lactam. In this scenario, the reaction pathway would proceed through the coordination of the substrate to a chiral transition-metal catalyst, typically rhodium or iridium-based, followed by the stereoselective addition of hydrogen across the double bond. The elucidation of this pathway involves identifying the active catalytic species, the substrate-catalyst complex, and the subsequent steps of hydrogen activation and transfer.
Another key pathway is the derivatization of a chiral precursor, such as L-pyroglutamic acid. This would involve a multi-step synthesis where the carboxylic acid is converted into a suitable precursor for the introduction of the difluoromethyl group. Mechanistic studies for such a pathway would focus on each individual step, such as the activation of the carboxyl group, the nucleophilic addition of a difluoromethylating agent, and any subsequent transformations. The introduction of the difluoromethyl group often proceeds via nucleophilic or radical pathways. For instance, a nucleophilic pathway might involve the reaction of an electrophilic center with a difluoromethyl anion equivalent, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) activated by a fluoride (B91410) source. The mechanism involves the formation of a transient, highly reactive difluoromethyl carbanion.
Derivatization reactions of the resulting this compound, for example, N-alkylation or modification at the C3 or C4 positions, are also subject to mechanistic scrutiny. These reactions typically follow standard nucleophilic substitution or enolate chemistry pathways, respectively. The presence of the C5-difluoromethyl group can, however, influence the regioselectivity and stereoselectivity of these subsequent reactions.
Transition State Analysis in Stereoselective Processes
The stereochemical outcome of the synthesis of this compound is determined in the stereodetermining step of the reaction. Transition state analysis, often aided by computational chemistry, is essential for understanding how a chiral catalyst or auxiliary controls the formation of the desired (S)-enantiomer. nih.gov The origin of stereoselectivity is dependent on the relative energy of the diastereomeric transition states leading to the (S) and (R) products; the lower the energy of the transition state, the faster the reaction and the more abundant the corresponding product. nih.gov
In the context of an asymmetric hydrogenation of a prochiral enelactam, the substrate coordinates to the chiral metal catalyst, forming two possible diastereomeric catalyst-substrate complexes. The subsequent insertion of the olefin into the metal-hydride bond proceeds through distinct transition states. The favored transition state, leading to the (5S) product, is stabilized by a network of non-covalent interactions, such as hydrogen bonding, and minimized steric repulsion between the substrate and the chiral ligands of the catalyst. nih.gov Computational models, like Density Functional Theory (DFT), can be employed to calculate the energies of these transition states and visualize their three-dimensional structures.
For reactions involving chiral auxiliaries, the transition state model would involve a conformationally restricted intermediate where one face of the reacting center is sterically shielded by the auxiliary, directing the incoming reagent to the opposite face. The analysis would focus on identifying the lowest energy conformation of this intermediate and the subsequent transition state for the bond-forming step.
Table 1: Factors Influencing Transition State Energy in Asymmetric Synthesis
| Factor | Description | Impact on Stereoselectivity |
|---|---|---|
| Steric Hindrance | Repulsive interactions between bulky groups on the catalyst's chiral ligand and the substrate. | The transition state with less steric clash is lower in energy, favoring one enantiomer. |
| Non-covalent Interactions | Attractive forces such as hydrogen bonding, π-π stacking, or dipole-dipole interactions between the catalyst and substrate. | Can stabilize one diastereomeric transition state over the other, enhancing enantioselectivity. nih.gov |
| Electronic Effects | The electronic nature of the substituents on both the substrate and the chiral ligand can influence the geometry and energy of the transition state. | Electron-donating or -withdrawing groups can alter the reactivity and selectivity of the process. |
| Catalyst Conformation | The specific spatial arrangement of the chiral ligand around the metal center. | Creates a defined chiral pocket that dictates how the substrate can bind and react. |
Role of Substituents (e.g., Fluorine) on Reaction Rates and Selectivity
The difluoromethyl (CF₂H) group at the C5 position plays a significant role in modulating the reactivity and selectivity of reactions involving this compound. This influence stems from the unique electronic and steric properties of fluorine.
Electronic Effects: Fluorine is the most electronegative element, and its presence in the difluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the acidity of nearby protons and the nucleophilicity or electrophilicity of adjacent functional groups. For instance, the acidity of the N-H proton in the lactam ring may be slightly increased compared to its non-fluorinated analog. In reactions involving the formation of an enolate at the C3 position, the inductive effect of the CF₂H group could influence the stability and reactivity of the enolate. DFT calculations have shown that while the CF₂H radical has a nucleophilic character similar to alkyl radicals, the trifluoromethyl (CF₃) radical is electrophilic. nih.gov This difference in character arises from the interplay between fluorine's inductive withdrawal and conjugative donation effects on the radical orbital energy. nih.gov
Steric Effects: The difluoromethyl group is sterically more demanding than a methyl group but less so than a trichloromethyl group. This steric bulk can influence the approach of reagents to the pyrrolidinone ring, potentially directing reactions to occur at a specific face of the molecule (diastereoselectivity). For example, in the alkylation of the enolate of this compound, the CF₂H group would likely direct the incoming electrophile to the face opposite to it, leading to a trans relationship between the C5 and C3 substituents.
Fluorine-Specific Interactions: The fluorine atoms in the CF₂H group can participate in non-covalent interactions, such as hydrogen bonding with suitable donors or dipole-dipole interactions. These interactions can influence the conformation of the molecule in solution and play a role in the transition states of reactions, thereby affecting both reaction rates and selectivity. The ability of the CF₂H group to act as a hydrogen bond donor is a notable property that can influence its interaction with catalysts and other reactants.
Catalyst Design Principles Based on Mechanistic Understanding
A thorough mechanistic understanding of the synthesis of this compound directly informs the rational design of new and improved catalysts. The goal is to create a catalyst that not only accelerates the reaction but also provides high stereocontrol.
Based on transition state analysis, catalysts for asymmetric hydrogenation should possess ligands that create a well-defined and sterically constrained chiral environment around the metal center. The ligands should have functionalities that can engage in specific non-covalent interactions with the substrate to further stabilize the desired transition state. For instance, if mechanistic studies indicate that hydrogen bonding is crucial for stereodifferentiation, ligands incorporating hydrogen bond donors or acceptors at appropriate positions would be designed.
For organocatalyzed reactions, such as an asymmetric Michael addition to form a precursor to the target lactam, the catalyst design would focus on mimicking the key interactions identified in the proposed mechanism. Proline-based organocatalysts, for example, often operate through the formation of an enamine or iminium ion intermediate. mdpi.com Mechanistic studies would guide the modification of the proline scaffold with bulky or electronically tuned substituents to enhance the stability of the key intermediate and maximize facial discrimination in the transition state.
Table 2: Principles for Catalyst Design
| Design Principle | Mechanistic Rationale | Example Application |
|---|---|---|
| Rigid Chiral Scaffold | A conformationally rigid ligand reduces the number of possible transition states, often leading to higher enantioselectivity. | Use of bidentate phosphine (B1218219) ligands with a binaphthyl backbone (e.g., BINAP) in metal-catalyzed hydrogenations. |
| Tunable Steric Bulk | Adjusting the size of substituents on the chiral ligand allows for optimization of steric interactions in the transition state to favor one enantiomer. | Introducing bulky groups on a proline-derived organocatalyst to increase the steric shielding of one face of the enamine intermediate. mdpi.com |
| Incorporation of Non-covalent Interaction Sites | Specific placement of groups capable of hydrogen bonding or other weak interactions can stabilize the desired transition state. | Designing a chiral phosphoric acid catalyst with an aryl group capable of π-π stacking with an aromatic substrate. |
| Electronic Tuning of Ligands | Modifying the electron-donating or -withdrawing properties of the ligand can affect the reactivity of the metal center and influence the rate and selectivity of the reaction. | Using electron-rich phosphine ligands to increase the rate of oxidative addition in a cross-coupling cycle. |
By integrating insights from reaction pathway elucidation, transition state analysis, and the role of substituents, a more rational and effective approach to catalyst design can be undertaken, ultimately leading to more efficient and selective syntheses of this compound and its derivatives.
Computational and Theoretical Studies
Conformational Analysis and Stereochemical Prediction
The stereochemistry of the pyrrolidinone ring is a critical determinant of its biological activity and chemical properties. The presence of a difluoromethyl group at the C5 position, which is a stereocenter, introduces significant conformational constraints.
Theoretical studies on fluorinated pyrrolidines indicate that the puckering of the five-membered ring and the orientation of the substituents are governed by a delicate balance of steric and stereoelectronic effects. beilstein-journals.org The pyrrolidinone ring typically adopts an envelope or twisted conformation. For (5S)-5-(difluoromethyl)pyrrolidin-2-one, the difluoromethyl group can exist in either a pseudo-axial or a pseudo-equatorial position.
Key Research Findings:
Stereoelectronic Effects: The presence of highly electronegative fluorine atoms significantly influences the conformational equilibrium. beilstein-journals.org The gauche effect, which favors a gauche arrangement of electronegative substituents, and the anomeric effect, involving the delocalization of a lone pair of electrons from the ring nitrogen into an anti-bonding orbital of the C-F bond, play crucial roles in determining the most stable conformer. beilstein-journals.org
Conformer Stability: In related difluorinated pyrrolidines, quantum chemical analyses have shown that the anomeric effect, resulting from nN→σ*CF electron delocalization, can strongly influence the energetics and conformational bias, particularly for α-fluoro isomers. beilstein-journals.org While direct computational data for this compound is not available in the cited literature, it is anticipated that the conformer which maximizes favorable stereoelectronic interactions while minimizing steric hindrance would be the most stable.
Interactive Data Table: Predicted Conformational Energies
Below is a hypothetical data table illustrating the kind of results obtained from conformational analysis, based on general principles observed in similar molecules. The values represent the predicted relative energies of the pseudo-axial and pseudo-equatorial conformers.
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) | Key Stabilizing Interaction |
| (5S)-pseudo-equatorial-CHF2 | 0.00 | ~70 | Minimized steric interactions |
| (5S)-pseudo-axial-CHF2 | 0.5 - 1.5 | ~30 | Potential gauche/anomeric effects |
Note: This data is illustrative and based on principles from related systems. Specific computational studies are required for precise values.
Electronic Structure Calculations (e.g., Frontier Molecular Orbitals, Charge Distribution)
Electronic structure calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity.
HOMO: The HOMO is typically localized on the regions of highest electron density, which in the case of this compound, would likely involve the lone pairs of the amide oxygen and nitrogen atoms.
LUMO: The LUMO is generally located on the most electrophilic sites. The carbonyl carbon of the lactam is a primary candidate for the LUMO, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing difluoromethyl group would lower the energy of the LUMO, potentially increasing the molecule's electrophilicity.
Charge Distribution: The electronegative fluorine atoms in the difluoromethyl group strongly influence the charge distribution across the molecule. libretexts.org
The fluorine atoms and the carbonyl oxygen will carry partial negative charges.
The carbon atom of the difluoromethyl group, the carbonyl carbon, and the hydrogen atoms will bear partial positive charges. This charge distribution is critical for predicting how the molecule will interact with other molecules and biological targets.
Interactive Data Table: Calculated Electronic Properties
This table presents expected values for key electronic properties based on Density Functional Theory (DFT) calculations on similar structures.
| Property | Predicted Value | Implication |
| HOMO Energy | ~ -7.0 to -8.0 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | ~ -0.5 to -1.5 eV | Reflects the molecule's ability to accept an electron. |
| HOMO-LUMO Gap | ~ 6.0 to 7.0 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | ~ 3.0 to 4.5 D | A significant dipole moment suggests a polar molecule. |
| Partial Charge on Carbonyl C | ~ +0.4 to +0.6 e | Confirms the electrophilic nature of this site. |
| Partial Charge on CHF2 Carbon | ~ +0.2 to +0.4 e | Indicates electron withdrawal by the fluorine atoms. |
Note: These values are estimations based on general computational chemistry principles.
Prediction of Reactivity and Selectivity
Theoretical calculations can predict the most likely sites for chemical reactions and the stereochemical outcome of such reactions.
Reactivity: The electronic structure of this compound suggests several potential sites for chemical reactions:
Nucleophilic Attack: The carbonyl carbon is the most probable site for nucleophilic attack due to its electrophilic character.
Enolate Formation: The protons on the carbon atom adjacent to the carbonyl group (C3) are acidic and can be removed by a base to form an enolate, which can then react with electrophiles.
N-Alkylation/Acylation: The nitrogen atom of the lactam can act as a nucleophile, participating in reactions such as alkylation or acylation.
The electron-withdrawing nature of the difluoromethyl group is expected to influence the reactivity of the entire pyrrolidinone ring system. For instance, it may increase the acidity of the N-H proton and the α-protons at the C3 position.
Selectivity: Computational models can be used to predict the stereoselectivity of reactions involving the pyrrolidinone ring. For reactions at the C3 position via an enolate intermediate, the existing stereocenter at C5 would likely direct the approach of incoming electrophiles, leading to a preference for one diastereomer over the other. DFT calculations of transition state energies for different reaction pathways can quantify this preference. acs.org
Intermolecular Interactions and Non-Covalent Forces in Pyrrolidinone Chemistry
Non-covalent interactions are paramount in determining the physical properties of this compound and its interactions in a biological context.
Key Interactions:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial for the molecule's solubility and its ability to bind to biological targets. nih.gov
Dipole-Dipole Interactions: As a polar molecule, it will engage in significant dipole-dipole interactions.
Fluorine-Involved Interactions: The difluoromethyl group can participate in non-covalent interactions, including weak hydrogen bonds (C-H···F) and halogen bonds, where the fluorine acts as a halogen bond acceptor. The study of non-covalent interactions in fluorinated compounds is an active area of research. frontiersin.orgmdpi.com
Hirshfeld surface analysis and non-covalent interaction (NCI) plots are computational tools used to visualize and quantify these intermolecular forces, revealing the key contacts that govern the crystal packing and interactions in solution. nih.govresearchgate.net For instance, in related substituted pyrrolidines, O···H interactions are often found to be the most dominant. nih.gov
Analytical Methodologies for Structural Elucidation and Purity Assessment
Advanced Spectroscopic Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide comprehensive information regarding the molecular formula, connectivity, and electronic environment of the atoms within (5S)-5-(difluoromethyl)pyrrolidin-2-one.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) experiments would be required for unambiguous assignment of all signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the difluoromethyl group. The methine proton at the C5 position (H-5) would likely appear as a complex multiplet due to coupling with the adjacent C4 protons and the two fluorine atoms. The difluoromethyl proton (-CHF₂) is anticipated to be a triplet of doublets due to coupling with the two equivalent fluorine atoms and the H-5 proton. The methylene (B1212753) protons at C3 and C4 would present as multiplets. The amide proton (N-H) would typically be a broad singlet.
¹³C NMR: The carbon spectrum would show five distinct signals. The carbonyl carbon (C2) would be the most deshielded signal. The difluoromethyl carbon (-CHF₂) would be identifiable by its large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet.
¹⁹F NMR: The fluorine NMR is a critical tool for confirming the presence of the -CHF₂ group. It would be expected to show a doublet, resulting from coupling to the single proton on the same carbon.
2D NMR: Two-dimensional techniques are essential for confirming the connectivity. A Correlation Spectrometry (COSY) experiment would reveal the coupling network between the protons on the pyrrolidinone ring (H-3, H-4, H-5). A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C signals.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HSQC) |
|---|---|---|---|
| -NH | ~7.5-8.5 (br s) | - | - |
| C2 (-C=O) | - | ~175-180 | - |
| C3 (-CH₂) | ~2.0-2.4 (m) | ~25-35 | COSY with H-4; HSQC with C3 |
| C4 (-CH₂) | ~1.8-2.2 (m) | ~20-30 | COSY with H-3, H-5; HSQC with C4 |
| C5 (-CH) | ~4.0-4.5 (m) | ~55-65 | COSY with H-4; HSQC with C5 |
| -CHF₂ | ~5.8-6.5 (td) | ~110-120 (t, ¹JCF) | HSQC with C(-CHF₂) |
HRMS is indispensable for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm). nih.gov For this compound (Molecular Formula: C₅H₇F₂NO), HRMS would confirm the molecular weight of 135.0495, distinguishing it from other isobaric species.
Tandem mass spectrometry (MS/MS) experiments, often coupled with soft ionization techniques like electrospray ionization (ESI), are used to study fragmentation patterns, which further corroborates the proposed structure. wvu.eduresearchgate.net The fragmentation of the protonated molecule [M+H]⁺ would likely involve characteristic losses. Common fragmentation pathways for pyrrolidinone structures include cleavage of the substituent at the C5 position and ring-opening mechanisms. nih.gov
Table 2: Predicted HRMS Fragmentation Data for [C₅H₇F₂NO + H]⁺
| Fragment Ion | Proposed Structure | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₅H₈F₂NO⁺ | 136.0574 |
| [M+H - CHF₂]⁺ | Loss of the difluoromethyl radical | 85.0500 |
| [M+H - H₂O]⁺ | Loss of water | 118.0468 |
| [C₄H₈NO]⁺ | Iminium ion from ring cleavage | 86.0600 |
Chiral Chromatography for Enantiomeric Purity Determination
As this compound is a chiral molecule, verifying its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis. These techniques separate enantiomers by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer.
The selection of the appropriate CSP and mobile phase is key to achieving separation. For lactam and pyrrolidinone-based structures, polysaccharide-based CSPs are often highly effective. documentsdelivered.com These include columns where cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), are coated or immobilized on a silica (B1680970) support. documentsdelivered.com Separations are typically performed in normal-phase mode using mobile phases consisting of an alkane (e.g., hexane) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol). documentsdelivered.com
An alternative strategy involves pre-column derivatization of the compound with a chiral derivatizing agent to form a pair of diastereomers. nih.govnih.gov These diastereomers can then be readily separated on a standard achiral stationary phase, such as a C18 column. nih.gov The ratio of the resulting diastereomer peaks directly corresponds to the enantiomeric ratio of the original sample.
Table 3: Exemplary Chiral HPLC Methodologies for Pyrrolidinone Analogs
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle |
|---|---|---|---|
| Direct Method | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | n-Hexane / Isopropanol | Direct separation of enantiomers on a chiral column. |
| Direct Method | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | n-Hexane / Ethanol | Direct separation of enantiomers on a chiral column. |
| Indirect Method | Achiral C18 (Reversed-Phase) | Acetonitrile / Water | Derivatization with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers, followed by separation on a standard column. nih.gov |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While spectroscopic and chromatographic methods provide substantial evidence for structure and purity, single-crystal X-ray crystallography offers the most definitive and unambiguous structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, confirm the connectivity, and, crucially, establish the absolute configuration of the stereocenter (i.e., confirming the 'S' assignment at C5). nih.gov
For a molecule like this compound, a crystal structure would reveal key geometric parameters. The five-membered pyrrolidinone ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. nih.gov Furthermore, the analysis would detail intermolecular interactions that govern the crystal packing. A prominent interaction in lactam structures is hydrogen bonding between the amide N-H donor of one molecule and the carbonyl C=O oxygen acceptor of a neighboring molecule, often leading to the formation of chains or tapes in the crystal lattice. nih.gov
Table 4: Typical Crystallographic Parameters Expected for a Pyrrolidin-2-one Derivative
| Parameter | Expected Observation | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Chiral (e.g., P2₁) | Confirms the crystallization in a non-centrosymmetric space group, necessary for a single enantiomer. |
| Ring Conformation | Envelope or Twist | Provides insight into the lowest energy solid-state conformation. |
| Hydrogen Bonding | N-H···O=C intermolecular bonds | Defines the primary supramolecular structure in the crystal. nih.gov |
| Flack Parameter | Value close to zero | Confirms the assignment of the absolute stereochemistry (S-configuration). |
Compound Reference Table
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
A key area of research will be the development of catalytic cascade reactions that can construct the chiral pyrrolidone core in a single, efficient operation. For instance, a one-pot asymmetric reductive amination followed by cyclization of a suitable keto-acid or ester precursor could provide direct access to the chiral lactam. nih.govacs.org Furthermore, chemoenzymatic routes, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, offer a promising avenue. Engineered enzymes could be used for the key stereochemistry-defining step, operating under mild, aqueous conditions and minimizing the need for protecting groups and hazardous reagents. nih.gov
Table 1: Comparison of Potential Synthetic Metrics for (5S)-5-(difluoromethyl)pyrrolidin-2-one
| Metric | Conventional Approach | Target Sustainable Approach | Research Focus |
|---|---|---|---|
| Atom Economy | Low to Moderate | >80% | Designing addition and cycloaddition reactions that minimize byproduct formation. researchgate.net |
| E-Factor (Waste/Product Ratio) | High | <10 | Use of catalytic reagents over stoichiometric ones; solvent reduction. |
| Feedstock Source | Petrochemical-based | Bio-based (e.g., from levulinic acid) | Exploring routes from renewable starting materials. researchgate.net |
| Number of Steps | Multiple (5-10) | Fewer (1-3) | Development of cascade and one-pot reactions. nih.gov |
| Solvent/Catalyst | Chlorinated solvents, heavy metals | Water, benign solvents, biocatalysts | Green solvent screening and development of recyclable catalysts. nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
The difluoromethyl group in this compound is not merely a passive functional group but an active participant that could enable novel chemical transformations. While often installed to enhance pharmacokinetic properties, its unique electronic nature and the acidity of its C-H bond present opportunities for new synthetic applications. nih.gov
Future research could explore the deprotonation of the CF2H group to generate a nucleophilic difluoromethyl anion, which could then be used in fragment coupling reactions to build more complex molecules. acs.org This would transform the difluoromethyl group from a simple substituent into a versatile synthetic handle. Additionally, radical-based difluoromethylation of heterocyclic precursors represents another modern approach that could be refined for the synthesis of this target. rsc.org Investigations into the reactivity of the lactam ring itself, such as selective C-H functionalization or ring-opening reactions that leverage the influence of the adjacent chiral difluoromethyl center, could lead to a diverse array of new, stereochemically complex derivatives.
Expansion of Applications in Emerging Fields Beyond Traditional Medicinal Chemistry
While the primary interest in fluorinated pyrrolidones lies in drug discovery, future research should explore their utility in other emerging scientific fields. rloginconsulting.comnih.gov The unique combination of chirality, polarity from the lactam, and the specific properties imparted by the difluoromethyl group could make this compound a valuable molecule in materials science and agrochemistry.
In materials science, it could be investigated as a chiral monomer for the synthesis of novel, biodegradable polymers with unique physical properties. For example, polymers incorporating this moiety, such as polyvinylpyrrolidones, could have applications in specialized fields like biomedical devices or as chiral stationary phases for chromatography. wikipedia.org In agrochemicals, the fluorinated pyrrolidone scaffold is a known feature in active compounds, and this specific molecule could be explored as a building block for new pesticides or herbicides with improved efficacy and environmental profiles. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. youtube.com Future research will likely focus on developing a continuous flow synthesis for this compound. Flow reactors allow for precise control over reaction parameters like temperature and residence time, which is particularly beneficial for highly exothermic or rapid reactions. This technology can enable the use of reaction conditions that are inaccessible in batch processes, potentially leading to higher yields and selectivities. mdpi.com
Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes. These automated systems can perform numerous experiments under varying conditions, using machine learning algorithms to rapidly identify the optimal parameters for the synthesis of the target molecule. This high-throughput approach minimizes manual intervention and can drastically reduce the time required to develop a robust and efficient manufacturing process.
Design of Next-Generation Chiral Catalysts and Auxiliaries
The stereoselective synthesis of chiral lactams remains a significant challenge in organic chemistry. researchgate.netorganic-chemistry.orgacs.orgorganicreactions.orgorganic-chemistry.org The development of next-generation chiral catalysts is crucial for improving the efficiency and enantioselectivity of the synthesis of this compound. Current methods often rely on substrate control or chiral auxiliaries, but direct catalytic asymmetric methods are more desirable.
Future research will focus on designing novel catalysts specifically tailored for this transformation. This includes the development of new organocatalysts, transition-metal complexes with bespoke chiral ligands, and engineered biocatalysts (enzymes). nih.govjhu.edursc.orgacs.orgnih.gov For example, a rhodium catalyst paired with a specifically designed bisphosphine-thiourea ligand has shown high efficiency in the asymmetric synthesis of other chiral γ-lactams. acs.org Similarly, ruthenium-catalyzed asymmetric reductive amination has proven effective for producing related structures. acs.org The goal is to create catalysts that can directly convert simple, achiral starting materials into the desired (S)-enantiomer with near-perfect selectivity and high turnover numbers.
Table 2: Potential Catalytic Systems for Asymmetric Synthesis of the Target Lactam
| Catalyst Class | Example Catalyst Type | Potential Reaction | Key Advantage |
|---|---|---|---|
| Transition Metal | Rhodium-ZhaoPhos Complex | Asymmetric Hydrogenation | High enantioselectivity for unsaturated lactams. acs.org |
| Transition Metal | Ruthenium-Chiral Diphosphine | Asymmetric Reductive Amination | Direct conversion from keto-acids. nih.gov |
| Organocatalyst | Chiral Phosphoric Acid / Amine | Michael Addition / Cyclization | Metal-free, environmentally benign. jhu.edu |
| Biocatalyst | Engineered Myoglobin / Transaminase | Intramolecular C-H Amidation | High stereoselectivity under mild conditions. nih.gov |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry has become an indispensable tool for modern synthetic planning and catalyst design. researchgate.net The use of advanced modeling techniques, such as Density Functional Theory (DFT), can provide deep mechanistic insights into catalytic cycles and the origins of stereoselectivity. nih.govacs.orgresearchgate.net
For the synthesis of this compound, computational modeling can be employed to:
Predict Reaction Outcomes: Simulate potential synthetic routes to identify the most promising pathways before undertaking experimental work.
Elucidate Mechanisms: Analyze transition states of key stereochemistry-determining steps to understand how a catalyst controls the formation of the (S)-enantiomer. acs.org
Design Novel Catalysts: Model the interaction between a substrate and a catalyst in silico to rationally design new ligands or catalyst architectures that are predicted to have superior performance. chemrxiv.org
By leveraging predictive modeling, researchers can significantly reduce the amount of trial-and-error experimentation, leading to a more rapid and resource-efficient development of optimal synthetic methods for complex chiral molecules like this compound. researchgate.netchemrxiv.org
Q & A
Q. What synthetic methodologies are reported for (5S)-5-(difluoromethyl)pyrrolidin-2-one, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis of pyrrolidin-2-one derivatives often starts with chiral precursors or employs asymmetric catalysis. For example, describes a pathway using pyroglutamic acid as a chiral starting material, reduced to an alcohol intermediate and functionalized via nucleophilic substitution. Key steps include:
- Reduction of pyroglutamic acid to introduce stereochemistry.
- Fluorination via reagents like diethylaminosulfur trifluoride (DAST) or fluorinating agents tailored for difluoromethyl groups.
- Protection/deprotection strategies (e.g., triphenylmethyl groups in ) to preserve stereochemical integrity.
Critical Factors for Enantiopurity:
- Temperature control during fluorination to minimize racemization.
- Use of chiral auxiliaries or catalysts (e.g., ’s use of Pd/Al₂O₃ for hydrogenation).
- Analytical techniques like chiral HPLC or polarimetry for purity validation.
Q. How is the stereochemistry of this compound validated in synthetic studies?
Methodological Answer: Validation involves:
X-ray crystallography (e.g., resolves absolute configuration via single-crystal analysis).
NMR spectroscopy : -NMR coupling constants differentiate diastereomers (e.g., vicinal values).
Circular dichroism (CD) : Correlates Cotton effects with known chiral centers.
Example from :
- Crystallographic data (R-factor = 0.031) confirmed the (5S) configuration via bond angles and torsion parameters .
Advanced Research Questions
Q. What role does the difluoromethyl group play in modulating the compound’s pharmacokinetic properties?
Methodological Answer: The difluoromethyl group enhances metabolic stability and bioavailability, as discussed in :
- Electron-withdrawing effects : Reduce basicity of adjacent amines, improving membrane permeability.
- Hydrogen-bond mimicry : Fluorine’s electronegativity mimics -OH groups, aiding target binding (e.g., enzyme active sites).
- Metabolic resistance : C-F bonds resist oxidative degradation by cytochrome P450 enzymes.
Q. How do structural modifications at the pyrrolidinone ring affect biological activity in CNS-targeted studies?
Methodological Answer: and highlight CNS applications (e.g., GABA transaminase inhibition). Key findings:
- Ring substituents : Bulkier groups (e.g., triphenylmethoxy in ) reduce blood-brain barrier penetration.
- Fluorine positioning : 5S configuration optimizes binding to chiral enzyme pockets (e.g., GABA-AT in ).
- Methodology : Radiolabeling (e.g., in ) tracks biodistribution.
Advanced Technique Example:
- Docking simulations () correlate 5S stereochemistry with reduced off-target effects via steric clashes in non-CNS receptors.
Safety and Handling
Q. What precautions are recommended for handling this compound in laboratory settings?
Methodological Answer: Based on Safety Data Sheets ( ):
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and fume hood use (EN 166/EU standards).
- Spill management : Absorb with vermiculite, dispose via hazardous waste protocols.
- Storage : Tightly sealed in cool, dark conditions (<25°C) to prevent hydrolysis.
Critical Note:
No chronic toxicity data exists; researchers must assume acute toxicity (Category 4 for oral/dermal exposure) .
Analytical Challenges
Q. How are trace impurities quantified in this compound batches?
Methodological Answer:
- LC-MS/MS : Detects fluorinated byproducts (e.g., uses 97% purity thresholds).
- -NMR : Identifies regioisomers (e.g., 3- vs. 5-substitution).
- Chiral GC : Resolves enantiomeric contaminants at 0.1% sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
